molecular formula C18H25NO4 B13356182 tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13356182
M. Wt: 319.4 g/mol
InChI Key: QYWIPWFAMWUVSS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate (CAS 914299-30-2) is a high-value chemical building block with a molecular weight of 319.40 g/mol and the molecular formula C18H25NO4 . This compound features a pyrrolidine scaffold substituted with both a tert-butoxycarbonyl (Boc) protecting group and a 2-methylphenyl moiety bearing a methyl ester, making it a versatile intermediate in organic synthesis and medicinal chemistry research . The Boc group is a crucial feature, as it is widely used to protect amines in multi-step synthetic sequences and can be readily removed under mild acidic conditions to unveil a secondary amine for further functionalization . The presence of the methyl ester provides another handle for synthetic modification, for instance, through hydrolysis to the carboxylic acid or transesterification. This combination of protected amine and ester functionalities makes this compound particularly valuable for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For R&D purposes, this chemical should be handled by qualified professionals in a laboratory setting. For specific storage and handling information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-(5-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-12-8-9-13(16(20)22-5)11-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3

InChI Key

QYWIPWFAMWUVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Decarboxylative Arylation

This approach is the most prominent, involving the coupling of tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate with aryl halides or esters under palladium catalysis. The process typically proceeds via:

This method is detailed in recent research where aryl iodides or bromides undergo coupling with amino acid derivatives, with yields ranging from moderate to high (31% to 89%), depending on substrate and conditions.

Photoredox and Visible-Light Mediated Couplings

Recent advances incorporate visible-light irradiation to facilitate decarboxylative arylation, enhancing selectivity and reaction efficiency. For example, a study employed iridium-based catalysts under visible light (430 nm) to achieve yields exceeding 70% in the formation of the target compound, with optimization of parameters such as temperature, residence time, and catalyst loading.

Electrophile Activation and Functional Group Transformation

Other methods involve the activation of aromatic esters or acids with reagents like fluorenylmethyloxycarbonyl chloride or boc anhydride , followed by coupling with amino acid derivatives. These steps often include:

Specific Reaction Schemes and Conditions

Step Reagents & Conditions Yield Reference
Iodination of aromatic precursor Iodine, oxidants 69%
Esterification Acid chlorides or anhydrides 69%
Palladium-catalyzed arylation Pd(OAc)₂, phosphine ligands, aryl halides, base, solvent (DMA or MeCN), light irradiation 31-89% ,
Photoredox decarboxylation Iridium catalyst, visible light, base >70%
Deprotection & purification TFA, flash chromatography High purity

Reaction Optimization and Parameters

Research indicates that reaction efficiency depends heavily on:

  • Catalyst choice : Palladium acetate with phosphine ligands.
  • Solvent : Dimethylacetamide (DMA) or acetonitrile (MeCN).
  • Light irradiation : Visible light at 430 nm enhances decarboxylation.
  • Temperature : Typically room temperature to 80°C.
  • Reaction time : Ranges from 16 hours to several hours depending on the method.

In photoredox approaches, residence time and light intensity are critical for maximizing yield and selectivity.

Notes on Reaction Pathway and Functional Group Compatibility

  • The methoxycarbonyl group on the phenyl ring remains stable under palladium catalysis but can be susceptible to hydrolysis under strongly basic or acidic conditions.
  • The tert-butyl carbamate protecting group on the pyrrolidine nitrogen is compatible with the coupling conditions and can be removed under acidic conditions post-synthesis.
  • The aryl iodides or bromides are preferred substrates for coupling due to higher reactivity compared to esters or acids.

Summary of Preparation Methodology

Stage Description Key Reagents & Conditions Yield Range References
1 Synthesis of aromatic ester Esterification of 4-bromobenzoic acid 69%
2 Formation of amino acid derivative Boc protection, decarboxylation Variable ,
3 Palladium-catalyzed arylation Aryl halide, Pd catalyst, base, light irradiation 31-89% ,
4 Deprotection & purification TFA, chromatography High

Chemical Reactions Analysis

tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, while the methoxycarbonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Allyl vs. Aryl Substituents

Compounds such as tert-butyl 2-(2-(methoxycarbonyl)allyl)pyrrolidine-1-carboxylate () replace the phenyl ring with a methoxycarbonyl-functionalized allyl chain. However, the aryl group in the target compound provides greater aromatic stabilization, which may enhance thermal stability .

Alkyl Chain Modifications

tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate () features a long 4-octylphenethyl chain, significantly increasing lipophilicity (logP) compared to the target compound’s methylphenyl group. This modification improves membrane permeability but may reduce aqueous solubility, impacting bioavailability in drug design contexts .

Heterocyclic and Functional Group Additions

Imidazole Derivatives

Compounds like (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate () incorporate an imidazole ring, introducing hydrogen-bonding capability and aromaticity. The ethynylphenyl group enables click chemistry applications, a feature absent in the target compound. Such structural differences highlight the trade-off between synthetic versatility (imidazole) and steric simplicity (methylphenyl) .

Propargyl Ether and Alkyne Functionality

tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate () contains a propargyl ether and alkyne moiety, enabling Huisgen cycloaddition. This contrasts with the target compound’s ester-functionalized aryl group, which lacks such reactive handles. The alkyne’s linear geometry also imposes distinct conformational constraints compared to planar aromatic systems .

Ring Size and Heteroatom Effects

tert-Butyl 2-(5-(methoxycarbonyl)pyridin-2-yl)-1,4-diazepane-1-carboxylate () replaces the pyrrolidine (5-membered) with a diazepane (7-membered) ring. Additionally, the pyridine ring introduces a basic nitrogen, modifying electronic properties compared to the phenyl group .

Biological Activity

Tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 303.4 g/mol
  • InChI Key : VGDATZBYQWJPSE-UHFFFAOYSA-N

Physical Properties

PropertyValue
AppearanceWhite solid
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of cholinesterases, which are critical in the regulation of neurotransmitter levels in the nervous system.

Inhibitory Activity

Research has shown that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Table 1: Inhibitory Potency Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Rivastigmine0.640.42

Case Studies

  • Alzheimer's Disease Models : In a study conducted on transgenic mice models for Alzheimer's disease, tert-butyl derivatives demonstrated improved cognitive function correlated with reduced AChE activity. The study indicated that these compounds could potentially serve as therapeutic agents for cognitive enhancement in neurodegenerative disorders.
  • In Vitro Studies : Various in vitro assays have been performed to assess the cytotoxicity and neuroprotective effects of this compound. Results indicated that at concentrations below 10 µM, no significant cytotoxicity was observed in neuronal cell lines, suggesting a favorable safety profile for further development.

Pharmacological Applications

The potential applications of this compound include:

  • Neuroprotective Agents : Due to its cholinesterase inhibitory activity, it may be developed as a treatment for Alzheimer's disease.
  • Cognitive Enhancers : Its ability to enhance cholinergic transmission could be beneficial in treating cognitive deficits.

Q & A

Q. Core Techniques :

Method Key Data Purpose
¹H/¹³C NMR Chemical shifts for Boc (δ ~1.4 ppm), ester (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm)Confirm regiochemistry and purity .
HRMS Exact mass matching molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₅NO₄: 320.1856)Validate molecular integrity .
IR Spectroscopy Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O)Identify functional groups .

Q. Advanced Resolution :

  • NOESY/ROESY NMR to confirm stereochemistry of the pyrrolidine ring.
  • X-ray crystallography for absolute configuration determination (if crystalline) .

What are the stability considerations for this compound under different storage conditions?

  • Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas (N₂/Ar).
  • Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation of the Boc group .

Advanced Research Questions

How do reaction conditions (solvent, catalyst, temperature) optimize regioselectivity in aryl substitution?

Case Study : Suzuki-Miyaura Coupling ():

Condition Outcome Mechanistic Insight
Solvent: Dioxane/H₂O Higher yield (~75%) vs. THF (~50%)Polar aprotic solvent enhances Pd catalyst activity .
Catalyst: Pd(OAc)₂/XPhos Improved selectivity for para-substitutionBulky ligands reduce steric clashes with the methyl group .
Temperature: 80°C Faster reaction (4 h) vs. rt (24 h)Thermal activation lowers kinetic barriers.

Data Contradiction Analysis :
Conflicting reports on Pd catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) may arise from trace moisture or ligand dissociation. Use chelating ligands (e.g., SPhos) to stabilize Pd(0) intermediates .

How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Example : Unexpected doublets in aromatic protons may indicate:

  • Rotamers due to restricted rotation of the methoxycarbonyl group.
  • Impurity Overlaps (e.g., regioisomers from incomplete coupling).

Q. Resolution :

  • Variable-temperature NMR (VT-NMR) to coalesce rotamer signals.
  • HPLC-PDA/MS to isolate and identify minor impurities (e.g., ortho-substituted byproducts) .

What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?

Hypothesis : The pyrrolidine ring mimics transition-state conformations in enzyme active sites (e.g., proteases or kinases).

Q. Methodology :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease).

Kinetic Assays : Measure IC₅₀ values under varying pH and substrate concentrations to infer competitive/non-competitive inhibition .

Mutagenesis : Validate binding residues via site-directed mutagenesis (e.g., K⁵⁶A mutation in HIV-1 protease reduces affinity) .

How can enantiomeric excess (ee) be improved in asymmetric synthesis?

Q. Strategies :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for stereocontrol during pyrrolidine formation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Enhance ee >99% via controlled recrystallization .

What safety protocols are critical for handling this compound?

Toxicological Data ():

  • Acute Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; low systemic toxicity but irritant to eyes/skin.
  • Carcinogenicity : No IARC/OSHA classification, but mutagenicity risk via Ames test requires containment.

Q. Protocols :

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TFA) .

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